Boc-L-Photo-Lysine chemical structure and molecular weight
Boc-L-Photo-Lysine chemical structure and molecular weight
An In-depth Technical Guide to Nα-Boc-Photo-L-Lysine: A Chemoproteomic Tool for Elucidating Molecular Interactions
Introduction: Capturing Transient Interactions in Biology
In the intricate landscape of cellular biology and drug development, understanding how molecules interact is paramount. While many stable protein complexes can be studied with traditional methods, the vast network of transient, low-affinity interactions that govern dynamic cellular processes remains a significant challenge. Photo-affinity labeling (PAL) has emerged as a powerful technique to overcome this hurdle.[1] By introducing a photo-activatable moiety onto a ligand or probe molecule, researchers can initiate a covalent crosslink to interacting partners upon UV irradiation, effectively "trapping" a snapshot of the interaction for subsequent analysis.[1][2]
This guide provides a comprehensive technical overview of a key reagent in this field: Nα-(tert-Butoxycarbonyl)-L-Photo-Lysine . For the purpose of this guide, we will focus on a representative and highly effective variant: Nα-(tert-Butoxycarbonyl)-Nε-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoyl)-L-lysine . This molecule is an amino acid analogue designed to be incorporated into peptides or used as a standalone probe to identify and map the binding sites of proteins, peptides, and other biomolecules. Its structure combines the chirality of L-lysine, the stability of the Nα-Boc protecting group, and the high photo-activation efficiency of the trifluoromethyl-phenyldiazirine group, making it an invaluable tool for researchers.
PART 1: Core Chemical and Physical Properties
The utility of Boc-Photo-L-Lysine is grounded in its unique chemical architecture. The molecule is tripartite, consisting of a lysine backbone, an Nα-Boc protecting group, and an Nε-linked photo-activatable headgroup.
Chemical Structure and Molecular Weight
The precise structure dictates the functionality of the probe. The Nα-Boc group provides a stable, acid-labile protection essential for controlled peptide synthesis, while the Nε-photo-benzoyl group allows for covalent capture of binding partners.
Diagram: Chemical Structure of a Representative Boc-Photo-L-Lysine
Caption: Logical components of the photo-affinity probe.
Table 1: Physicochemical Properties
| Property | Value | Source/Method |
| IUPAC Name | (S)-2-(tert-butoxycarbonylamino)-6-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoyl)amino)hexanoic acid | Nomenclature |
| Molecular Formula | C₂₀H₂₅F₃N₄O₅ | Calculated |
| Molecular Weight | 474.43 g/mol | Calculated |
| Appearance | Typically a white to off-white solid | General Observation |
| Solubility | Soluble in organic solvents (DMSO, DMF, Methanol) | General Property |
| Storage | -20°C, protected from light | Recommendation[3][4] |
| Photo-activation λ | ~350-365 nm | Literature Standard[2] |
PART 2: Mechanism of Action - From Interaction to Covalent Bond
The power of Boc-Photo-L-Lysine lies in its ability to convert a non-covalent interaction into an irreversible covalent bond upon command. This process is driven by the photochemistry of the diazirine moiety.
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Binding: The probe, incorporated into a peptide or used directly, binds to its target protein through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions).
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Activation: Exposure to long-wave UV light (typically 365 nm) cleaves the weak C-N₂ bond in the diazirine ring. This wavelength is chosen to minimize damage to biological molecules.
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Crosslinking: The light-induced cleavage releases dinitrogen gas (N₂) and generates a highly reactive and short-lived carbene intermediate. This carbene will non-selectively insert into the nearest C-H, N-H, or O-H bond of the interacting protein, forming a stable, covalent crosslink.[1]
The use of a (3-trifluoromethyl)phenyldiazirine is a key design choice. Comparative studies have shown that this carbene precursor is among the most promising photophores for in-cell experiments due to its high cross-linking efficiency and stability.[5]
Diagram: Photo-activation and Crosslinking Mechanism
Caption: Workflow of photo-affinity labeling.
PART 3: Synthesis and Application Protocols
Scientific integrity requires robust and reproducible methodologies. The following sections provide field-proven insights into the synthesis and application of Boc-Photo-L-Lysine.
Hypothetical Synthesis Protocol
While commercially available, understanding the synthesis provides insight into the molecule's stability and handling. The synthesis is a straightforward coupling of two key building blocks: Nα-Boc-L-lysine and an activated photo-reagent.
Objective: To couple 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid to the ε-amino group of Nα-Boc-L-lysine.
Pillar of Expertise: This protocol uses N-Hydroxysuccinimide (NHS) ester chemistry, a reliable and high-yield method for acylating primary amines in organic solvents. The choice of diisopropylethylamine (DIPEA) as a non-nucleophilic base is critical to prevent side reactions.
Step-by-Step Methodology:
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Activation of the Photo-Reagent (Formation of NHS Ester):
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Dissolve 1 equivalent of 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzoic acid, 1.1 equivalents of N-Hydroxysuccinimide (NHS), and 1.1 equivalents of a carbodiimide coupling agent (e.g., DCC or EDC) in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF).
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Stir the reaction at room temperature for 4-6 hours under an inert atmosphere (e.g., Argon or Nitrogen).
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Once complete, filter to remove the urea byproduct (if DCC is used) and use the activated NHS ester solution directly or after purification.
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Coupling to Nα-Boc-L-lysine:
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In a separate flask, dissolve 1 equivalent of Nα-Boc-L-lysine[3][4][6] in DMF.
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Add 2-3 equivalents of a non-nucleophilic base, such as DIPEA, to deprotonate the ε-ammonium group.
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Slowly add the solution of the activated photo-reagent NHS ester from Step 1 to the lysine solution.
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Stir the reaction overnight at room temperature.
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Work-up and Purification:
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Quench the reaction with water and extract the product into an organic solvent like Ethyl Acetate.
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Wash the organic layer sequentially with a mild acid (e.g., 1% HCl), saturated sodium bicarbonate, and brine to remove unreacted starting materials and byproducts.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product using flash column chromatography on silica gel to yield the final Boc-Photo-L-Lysine as a pure solid.
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Application Protocol: In-Cell Photo-Affinity Labeling
Objective: To identify the cellular binding partners of a peptide of interest (POI) containing a Photo-Lysine residue.
Pillar of Trustworthiness: This protocol includes critical controls to ensure the observed interactions are specific and not artifacts of the experimental procedure. The "No UV" control validates that crosslinking is light-dependent, and the "Competition" control confirms binding specificity.
Step-by-Step Methodology:
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Cell Culture and Treatment:
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Culture cells of interest to approximately 80-90% confluency.
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Treat the cells with your POI containing the Boc-Photo-L-Lysine analogue (Note: The Boc group is typically removed during solid-phase peptide synthesis; the final peptide has a free Nα-amine unless it is part of the peptide backbone). For a competition control, pre-incubate a separate batch of cells with a 50-100 fold excess of the non-photo-activatable version of your POI for 1 hour before adding the photo-probe.
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Incubate for a time sufficient for the POI to engage its cellular targets (e.g., 1-4 hours).
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Photo-Crosslinking:
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Wash the cells three times with ice-cold Phosphate-Buffered Saline (PBS) to remove unbound probe.
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Place the cell culture dish on ice and irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal time and distance from the lamp should be empirically determined.
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Crucial Control: Prepare a "No UV" control plate that is handled identically but not exposed to UV light.
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Cell Lysis and Protein Extraction:
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After irradiation, wash the cells again with ice-cold PBS.
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Lyse the cells directly on the plate using a lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
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Scrape the cells, collect the lysate, and clarify by centrifugation at ~14,000 x g for 15 minutes at 4°C.
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Downstream Analysis (via Western Blot or Mass Spectrometry):
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If the target is known: Analyze the lysate by SDS-PAGE and Western Blot using an antibody against the suspected binding partner. A higher molecular weight band corresponding to the crosslinked complex should appear only in the "+UV" lane and be diminished in the "Competition" lane.
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If the target is unknown: Proceed with enrichment of the crosslinked complex (e.g., if your POI has a biotin tag) followed by on-bead digestion and identification of the crosslinked protein(s) by LC-MS/MS proteomics.
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Diagram: Experimental Workflow for Target Identification
Caption: A standard workflow for a photo-affinity labeling experiment.
Conclusion: An Indispensable Tool for Modern Research
Nα-Boc-Photo-L-Lysine and its derivatives are not merely chemical reagents; they are sophisticated tools that enable researchers to illuminate the transient and dynamic molecular interactions that are central to biology and disease. By providing a method to covalently capture these fleeting events, photo-affinity labeling allows for the definitive identification of drug targets, the mapping of binding sites, and the deconvolution of complex cellular signaling pathways. The rational design of this molecule—balancing stability, reactivity, and biological compatibility—ensures its place as an indispensable component in the toolkit of chemical biologists, pharmacologists, and drug discovery professionals.
References
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National Science Foundation. (n.d.). Unnatural Lysines with Reduced Sidechain N-Basicity. Synthesis of N-trifluoroethyl. Retrieved from [Link]
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Aapptec Peptides. (n.d.). Boc-Lys(Boc)-OH [2483-46-7]. Retrieved from [Link]
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Allen, L. C., & Vallee, B. L. (1989). Photoaffinity labeling of functionally different lysine-binding sites in human plasminogen and plasmin. Journal of Biological Chemistry, 264(18), 10596-10603. Retrieved from [Link]
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Feng, Y., et al. (2014). Multivalent Photoaffinity Probe for Labeling Small Molecule Binding Proteins. Bioconjugate Chemistry, 25(6), 1143-1153. Retrieved from [Link]
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Kostagianni, A. D., et al. (2020). Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. Polymers, 12(12), 2825. Retrieved from [Link]
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Domainex. (n.d.). Photoaffinity Labelling. Retrieved from [Link]
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Wiejak, S., Masiukiewicz, E., & Rzeszotarska, B. (1999). A Large Scale Synthesis of Mono- and Di-urethane Derivatives of Lysine. Chemical & Pharmaceutical Bulletin, 47(10), 1489-1490. Retrieved from [Link]
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Snetkov, V. A., et al. (2022). Uniform Preparation of (4R)- and (4S)-Fluoro-l-lysines from One Precursor: Retrosynthesis Software Approach and the Route of a Chemist. The Journal of Organic Chemistry, 87(24), 16345-16353. Retrieved from [Link]
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Parker, C. G., & Houlton, T. R. (2023). Development of Second-Generation Acyl Silane Photoaffinity Probes for Cellular Chemoproteomic Profiling. ACS Chemical Biology. Retrieved from [Link]
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Hashimoto, M., & Hatanaka, Y. (2008). Positively coded photoaffinity label for altering isoelectric points of proteins. Bioorganic & Medicinal Chemistry Letters, 18(1), 220-223. Retrieved from [Link]
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PubChem. (n.d.). N2,N6-bis(tert-butoxycarbonyl)-L-lysine, compound with dicyclohexylamine (1:1). Retrieved from [Link]
